(1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol
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Overview
Description
(1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is a chiral compound with the molecular formula C8H6F4O. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethyl group. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable fluorinating agent under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: The major product is (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroacetone.
Reduction: The major product is (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethane.
Substitution: The major products depend on the substituent introduced, such as (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethylamine or (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethylthiol.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and interactions. Its fluorinated structure allows for the use of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to investigate biological processes at the molecular level.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing for precise modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S)-2-Chloro-1-(2,4-difluorophenyl)ethanol
- tert-Butyl {(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl} carbamate
- (1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid
Uniqueness
Compared to similar compounds, (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is unique due to its specific stereochemistry and the presence of multiple fluorine atoms. These features contribute to its distinct reactivity and binding properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(1S)-1-(2,5-difluorophenyl)-2,2-difluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7-8,13H/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHXSSRICKLZKJ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(F)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@@H](C(F)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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